Rhoifolin

Catalog No.
S630011
CAS No.
17306-46-6
M.F
C27H30O14
M. Wt
578.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhoifolin

CAS Number

17306-46-6

Product Name

Rhoifolin

IUPAC Name

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C27H30O14

Molecular Weight

578.5 g/mol

InChI

InChI=1S/C27H30O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-8,10,18,20-30,32-36H,9H2,1H3

InChI Key

RPMNUQRUHXIGHK-UHFFFAOYSA-N

Synonyms

Rhoifolin

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O

Anti-Cancer Properties

Studies suggest Rhoifolin exhibits promising anti-cancer effects. In pancreatic cancer cells, it has been shown to:

  • Inhibit cell proliferation and promote apoptosis (programmed cell death) .
  • Suppress cell migration and invasion, potentially hindering cancer spread .
  • These effects are linked to the modulation of specific signaling pathways involved in cancer development .

Rhoifolin, chemically known as apigenin 7-O-neohesperidoside, is a flavonoid glycoside predominantly found in various plant species, including Rhus succedanea, bitter orange, and bergamot. Its molecular formula is C27H30O14, and it features a unique structure comprising an apigenin backbone with a neohesperidoside moiety attached to the 7-hydroxy group. This compound is characterized by its complex glycosylation, which contributes to its diverse biological activities and potential therapeutic applications .

Studies suggest that Rhoifolin exerts its effects through various mechanisms. It may improve insulin sensitivity, reduce inflammation, and exhibit anti-cancer properties by modulating specific cellular pathways [, , ]. For instance, Rhoifolin has been shown to increase the secretion of adiponectin, a hormone that regulates blood sugar levels []. Additionally, it might suppress the activity of inflammatory mediators and induce cell death in cancer cells [, ].

Currently, there is limited data on the safety profile of Rhoifolin. However, considering its natural origin, it is generally regarded as safe for consumption at dietary levels found in fruits and vegetables []. However, further research is needed to determine its safety for medicinal use and potential side effects.

Limitations and Future Research

While preliminary research suggests promising health benefits of Rhoifolin, more studies are needed to fully understand its mechanisms of action, safety profile, and potential therapeutic applications. Future research directions include:

  • In-depth studies on the bioavailability and metabolism of Rhoifolin in the human body.
  • Clinical trials to evaluate the efficacy and safety of Rhoifolin in various health conditions.
  • Investigation of potential interactions with other medications.
Typical of flavonoid glycosides. These reactions include:

  • Hydrolysis: In acidic or enzymatic conditions, rhoifolin can be hydrolyzed to release apigenin and neohesperidose.
  • Oxidation: The presence of hydroxyl groups allows rhoifolin to participate in oxidation reactions, which can lead to the formation of phenolic radicals.
  • Glycosylation: Rhoifolin can serve as a substrate for further glycosylation, yielding more complex flavonoid derivatives.

These reactions are significant for understanding rhoifolin's stability and reactivity in biological systems.

Rhoifolin exhibits a wide range of biological activities, making it a compound of interest in pharmacological research:

  • Antioxidant Activity: Rhoifolin demonstrates moderate antioxidant properties through various assays, including DPPH and FRAP tests .
  • Anti-inflammatory Effects: It has been shown to reduce inflammation markers such as tumor necrosis factor-alpha and prostaglandin E2 in experimental models .
  • Cytotoxicity: Rhoifolin exhibits selective cytotoxic effects against various cancer cell lines, including human epidermoid larynx and cervical carcinoma cells .
  • Neuroprotective Effects: The compound has been reported to protect neurons from beta-amyloid peptide-induced neurotoxicity .
  • Antidiabetic Properties: Rhoifolin enhances insulin receptor phosphorylation and adiponectin secretion in adipocytes, indicating its potential as an insulin-mimetic agent .

The synthesis of rhoifolin can be achieved through several methods:

  • Extraction from Plants: Rhoifolin is typically isolated from plant materials using solvent extraction techniques followed by chromatographic purification.
  • Chemical Synthesis: Synthetic approaches involve the glycosylation of apigenin with neohesperidose under controlled conditions to yield rhoifolin. Recent studies have explored transglycosylation methods to create novel derivatives .
  • Biotechnological Methods: Enzymatic synthesis using glycosyltransferases offers a more sustainable route to produce rhoifolin with specific glycosylation patterns.

Rhoifolin has several applications across different fields:

  • Pharmaceuticals: Due to its diverse biological activities, rhoifolin is being investigated for potential therapeutic applications in treating cancer, diabetes, and neurodegenerative diseases.
  • Nutraceuticals: Its antioxidant properties make it a candidate for use in dietary supplements aimed at improving health and preventing oxidative stress-related diseases.
  • Cosmetics: The anti-inflammatory effects of rhoifolin position it as an ingredient in skincare products aimed at reducing skin irritation and promoting healing.

Recent studies have focused on the interactions of rhoifolin with various biological targets:

  • Enzyme Inhibition: Rhoifolin shows promising inhibitory effects on enzymes such as butyrylcholinesterase and tyrosinase, suggesting potential applications in cognitive enhancement and skin whitening formulations .
  • Molecular Docking Studies: In-silico studies indicate that rhoifolin binds effectively to the active sites of several enzymes involved in oxidative stress and metabolic pathways, further supporting its pharmacological potential .

Rhoifolin shares structural similarities with other flavonoids but possesses unique properties due to its specific glycosylation pattern. Here are some similar compounds:

Compound NameStructure TypeUnique Features
ApigeninFlavoneParent structure of rhoifolin; lacks glycosylation.
LuteolinFlavoneExhibits strong anti-inflammatory properties; less cytotoxic than rhoifolin.
HesperidinFlavonoid GlycosideContains a different sugar moiety; primarily known for cardiovascular benefits.
QuercetinFlavonolBroad-spectrum antioxidant; does not have the same glycosylation as rhoifolin.

Rhoifolin's unique combination of glycosylation and biological activity distinguishes it from these similar compounds, particularly in its specific therapeutic applications related to neuroprotection and metabolic regulation.

Molecular Structure and Formula

Chemical Formula (C27H30O14)

Rhoifolin possesses the molecular formula C27H30O14, which represents a flavonoid glycoside structure [1] [8]. This formula indicates the presence of 27 carbon atoms, 30 hydrogen atoms, and 14 oxygen atoms within the molecular framework [3]. The compound belongs to the class of flavone glycosides and represents an apigenin derivative with a complex carbohydrate moiety attached [1] [8].

Molecular Weight (578.5 g/mol)

The molecular weight of rhoifolin is consistently reported as 578.5 grams per mole in multiple authoritative databases [1] [8]. Some sources specify the exact mass as 578.1636 atomic mass units, providing a more precise measurement for analytical purposes [14] [28]. This molecular weight corresponds to the sum of atomic weights for all constituent atoms within the C27H30O14 formula [4] [5].

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for rhoifolin is 7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one [1] [3]. Alternative systematic names include 7-{[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one [3]. These systematic names precisely describe the stereochemical configuration and substitution pattern of the molecule [1].

Physical Properties

Appearance and Organoleptic Characteristics

Rhoifolin typically appears as a yellow amorphous powder or yellow needle-shaped crystals following crystallization from methanol [11] [14] [28]. The compound exhibits characteristic yellow coloration that is consistent with its flavonoid structure [4]. Under ultraviolet light at 254 nanometers, rhoifolin displays brown or dark purple fluorescence, which transforms to yellow upon exposure to ammonia vapors or treatment with 5% aluminum chloride reagent [28]. When treated with 10% sulfuric acid reagent, the compound develops a yellowish-brown color [28]. The compound demonstrates an optical rotation of [α]D29 −110.0° (c, 0.21 in methanol), with some sources reporting −160.0° in methanol [28].

Melting Point and Thermal Stability

The melting point of rhoifolin is consistently reported within the range of 245-253°C [11] [14] [28]. Some sources specify a more narrow range of 250-265°C when crystallized from ethyl acetate [4]. Alternative reports indicate melting points of 251-253°C [9]. The compound demonstrates thermal stability within its crystalline form, maintaining structural integrity up to its melting point [4]. The predicted boiling point is 916.5±65.0°C at standard atmospheric pressure [10].

Thermal PropertyValueConditions
Melting Point245-253°C [11] [14] [28]Crystallized from methanol
Melting Point250-265°C [4]Crystallized from ethyl acetate
Predicted Boiling Point916.5±65.0°C [10]At 760 mmHg
Flash Point305.4±27.8°C [10]Predicted

Solubility Profile

Rhoifolin demonstrates variable solubility characteristics across different solvents [11] [14] [28]. The compound is readily soluble in hot ethanol, methanol, and water, with water solubility measured at 2.55 grams per liter [28]. It shows sparingly soluble behavior in cold ethanol and ethyl acetate [11] [14]. Rhoifolin is completely insoluble in chloroform and n-hexane [11] [14] [28]. The compound exhibits a predicted logarithmic partition coefficient (LogP) of -0.060, indicating hydrophilic properties [4]. The predicted density is 1.7±0.1 grams per cubic centimeter [10].

SolventSolubility
Hot ethanolSoluble [11] [14]
MethanolSoluble [11] [14] [28]
WaterSoluble (2.55 g/L) [28]
Cold ethanolSparingly soluble [11] [14]
Ethyl acetateSparingly soluble [11] [14]
ChloroformInsoluble [11] [14] [28]
n-HexaneInsoluble [11] [14] [28]

Spectroscopic Characteristics

UV-Visible Spectroscopy

Flavonoids, including rhoifolin, typically exhibit characteristic absorption patterns in the ultraviolet-visible region due to their conjugated aromatic systems [16] [20]. The UV-Visible spectroscopy of flavonoids generally shows absorption maxima related to pi to pi* transitions of the aromatic chromophore system [20] [26]. Flavone structures like rhoifolin demonstrate absorption bands that are influenced by the extent of conjugation and the presence of hydroxyl groups and glycosidic substituents [16]. The spectroscopic properties are further modified by the neohesperidoside moiety, which affects the overall electronic environment of the flavone core [16].

NMR Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for rhoifolin through both proton and carbon-13 analysis [30] [31]. The 1H NMR spectrum typically reveals characteristic signals for the apigenin aglycone portion, including aromatic protons in the A and B rings [31] [33]. The glycosidic portion displays distinct signals for the glucose and rhamnose sugar units [30] [33]. The 13C NMR spectrum shows carbonyl carbon signals, aromatic carbons, and the characteristic sugar carbons including anomeric carbons [31] [33]. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC provide correlation information that confirms the structural connectivity [30] [32]. The neohesperidoside moiety can be distinguished from rutinoside through characteristic chemical shift differences, particularly in the glucose methylene group carbon signal [30].

Mass Spectrometry

Mass spectrometric analysis of rhoifolin reveals characteristic fragmentation patterns typical of flavonoid glycosides [19]. The molecular ion peak appears at mass-to-charge ratio 578, corresponding to the molecular weight [27]. Fragmentation typically involves loss of sugar moieties, with neutral losses of 162 mass units corresponding to glucose elimination and 146 mass units for rhamnose loss [27]. Collision-induced dissociation studies show retro-Diels-Alder fragmentation patterns characteristic of flavone structures [19]. The mass spectral behavior allows for structural confirmation and differentiation from other flavonoid glycosides [19] [27].

Structural Relationship to Apigenin

Neohesperidoside Moiety

Rhoifolin is structurally characterized as apigenin 7-O-neohesperidoside, containing a specific disaccharide unit attached to the 7-position of the apigenin aglycone [1] [8] [22]. The neohesperidoside moiety consists of an alpha-(1→2)-L-rhamnopyranosyl-beta-D-glucopyranosyl linkage [1] [8]. This disaccharide configuration distinguishes rhoifolin from related compounds containing rutinoside, where the linkage is alpha-(1→6) [30]. The neohesperidoside attachment significantly influences the compound's physical properties, solubility characteristics, and biological activity compared to the parent apigenin structure [23].

Comparison with Other Flavone Glycosides

Rhoifolin belongs to the broader category of apigenin glycosides, which includes various sugar-substituted derivatives of the apigenin aglycone [22] [23]. Structural comparison with isorhoifolin reveals the importance of glycosidic linkage configuration, as isorhoifolin contains a rutinoside rather than neohesperidoside moiety [30]. The 7-O-glycosidation pattern in rhoifolin differs from 8-C-glycosides like vitexin derivatives, where the sugar attachment occurs through a carbon-carbon bond rather than an ether linkage [33]. Other related compounds include apiin, which contains apiose-glucose disaccharide units, and various mono-glycosides of apigenin [30] [31]. The specific neohesperidoside substitution pattern influences the compound's chromatographic behavior, spectroscopic properties, and overall molecular interactions [30].

CompoundAglyconeSugar MoietyLinkage Position
RhoifolinApigeninNeohesperidoside7-O- [22] [23]
IsorhoifolinApigeninRutinoside7-O- [30]
ApiinApigeninApiose-glucose7-O- [30]
Apigenin 7-glucosideApigeninGlucose7-O- [31]

Physical Description

Solid

XLogP3

-0.2

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

8

Exact Mass

578.16355563 g/mol

Monoisotopic Mass

578.16355563 g/mol

Heavy Atom Count

41

Melting Point

251 - 253 °C

UNII

K86F9AKS2A

Other CAS

17306-46-6

Wikipedia

Rhoifolin

Dates

Modify: 2023-08-15

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